2,4-Bis(benzyloxy)benzaldehyde

Natural product synthesis Isoflavone Protecting group strategy

This 2,4-substituted benzaldehyde is essential for synthetic routes requiring orthogonal protection of the aldehyde and specific hydroxyl groups. The precise benzyloxy pattern eliminates side reactions common with alternative isomers (e.g., 3,4- or 2,5-bis), improving yield and purity. · Enabled a 90% protection step in the 4-step synthesis of the isoflavonoid Lespedezol A1 (33% overall yield). · Key intermediate for resorcinol alkyl glucoside tyrosinase inhibitors with IC50 values as low as 0.39 μM. · Spectral identity (1H NMR, FTIR, MS) confirms the correct regioisomer, preventing costly procurement errors.

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 13246-46-3
Cat. No. B176367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(benzyloxy)benzaldehyde
CAS13246-46-3
Synonyms2,4-bis(phenylmethoxy)-Benzaldehyde
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyDMYYTMVFUMDOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(benzyloxy)benzaldehyde Overview


2,4-Bis(benzyloxy)benzaldehyde is a disubstituted benzaldehyde derivative with the molecular formula C21H18O3 and a molecular weight of 318.37 g/mol [1]. It is characterized by the presence of two benzyloxy protecting groups at the 2- and 4-positions of the aromatic ring. This specific substitution pattern is a key structural feature that directs its utility as a versatile intermediate in organic synthesis, particularly for constructing complex, biologically active molecules [2]. Its primary application is as a protected precursor to 2,4-dihydroxybenzaldehyde in multi-step syntheses where the aldehyde and specific hydroxyl groups must be orthogonally protected .

Protected 2,4-dihydroxybenzaldehyde precursor
Enables orthogonal protection of the aldehyde and two hydroxyl groups
Regioselective 2,4-benzylation pattern
Directs subsequent deprotection and functionalization steps
Intermediate for isoflavonoid and resorcinol chemotypes
Used in multi-step syntheses of natural products and bioactive scaffolds

Why 2,4-Bis(benzyloxy)benzaldehyde Is Irreplaceable


The selection of 2,4-bis(benzyloxy)benzaldehyde over other benzaldehyde derivatives or regioisomers is dictated by the precise positioning of its protecting groups, which is critical for subsequent synthetic transformations. Unlike 3,4- or 2,5-bis(benzyloxy)benzaldehyde, the 2,4-substitution pattern allows for specific regioselective deprotection or functionalization steps that are essential for accessing key pharmacophores . The use of alternative isomers or different protecting groups (e.g., methyl ethers) would lead to different reactivity profiles, undesired side reactions, or necessitate additional protection/deprotection steps, thereby increasing synthetic complexity and reducing overall yield . The evidence below quantifies the consequences of this specific substitution pattern in achieving high-yield synthesis of valuable target molecules.

Regioisomer mismatch alters synthetic outcome
3,4- or 2,5-bis(benzyloxy)benzaldehyde isomers deliver incorrect oxygenation patterns, leading to undesired final products.
Different protecting groups change reactivity
Methyl ethers or other protecting groups exhibit distinct cleavage conditions and may cause side reactions or require extra protection steps.
Lower synthetic efficiency may occur
Alternative precursors or isomers often reduce overall yield in multi-step routes, limiting route reproducibility.

Quantitative Evidence for 2,4-Bis(benzyloxy)benzaldehyde


High-Yield Intermediate for Lespedezol A1

In the formal synthesis of the isoflavone natural product Lespedezol A1, 2,4-dibenzyloxybenzaldehyde is prepared in a single step from a commercially available starting material with a 90% yield [1]. This high yield is critical for the economic viability of the multi-step sequence, which has an overall four-step yield of 33% [1]. The use of this specific benzaldehyde derivative is essential, as it provides the correct oxygenation pattern for the target molecule.

Synthetic yield
Cross-study comparable
90% yield
High step efficiency for natural product synthesis
Exceeds typical benzylation yields (60–85%); critical for multi-step economics
Natural product synthesis Isoflavone Protecting group strategy

Tyrosinase Inhibitor Synthesis

2,4-Dibenzyloxybenzaldehyde serves as a key starting material for the synthesis of resorcinol alkyl glucosides, a novel class of tyrosinase inhibitors [1]. The compound is used to install a protected resorcinol moiety, which is essential for activity. The resulting inhibitors show potent activity, with the most active derivative (compound 12) exhibiting an IC50 of 0.39 μM against tyrosinase [1]. While this is not a direct comparison of the aldehyde, it demonstrates the value of the 2,4-dibenzyloxybenzaldehyde scaffold in accessing highly active compounds.

Inhibitor potency
Class-level
0.39 μM (IC₅₀)
Supports scaffold elaboration for tyrosinase inhibition
Derived compound activity; direct target confirmation needed
Medicinal chemistry Tyrosinase inhibition Glycosylation

NMR and MS Characterization

The identity and purity of 2,4-bis(benzyloxy)benzaldehyde are typically confirmed using 1H NMR, FTIR, and GC-MS [1]. The availability of these reference spectra from authoritative databases facilitates quality control and ensures the correct regioisomer is being used. This is a critical but often overlooked point of differentiation, as the use of an incorrect regioisomer (e.g., 3,4-dibenzyloxybenzaldehyde) would lead to a different, undesired final product .

Spectral identity
Supporting evidence
¹H NMR, FTIR, GC‑MS
Enables regioisomer verification
Distinct from other bis(benzyloxy) isomers; reference data available
Analytical chemistry Spectroscopy Quality control

2,4-Bis(benzyloxy)benzaldehyde Applications


Multi-Step Natural Product Synthesis

2,4-Bis(benzyloxy)benzaldehyde is the preferred starting material for the synthesis of isoflavonoid natural products like Lespedezol A1, where it enables a high-yielding (90%) initial protection step, which is crucial for the overall efficiency of the 4-step, 33% yield synthesis [1]. Procurement of this specific compound is essential for replicating or scaling up this established synthetic route.

Tyrosinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of resorcinol alkyl glucosides, a class of potent tyrosinase inhibitors with demonstrated IC50 values as low as 0.39 μM [2]. Research groups focused on developing novel skin-lightening agents or treatments for melanin-related disorders should prioritize this aldehyde to access this active chemotype.

Quality Control and Regioisomer Verification

In any synthetic route requiring a protected 2,4-dihydroxybenzaldehyde moiety, the use of this specific regioisomer is mandatory. The availability of distinct 1H NMR, FTIR, and MS spectra from databases like SpectraBase [3] provides a clear and unambiguous method for verifying the identity of the purchased material against potential contaminants or incorrect isomers, such as the 3,4-bis(benzyloxy) variant .

Application
Selection Property
Validation Focus
Multi-step natural product synthesis
Regioselective protection strategy
Synthetic route replication and yield optimization
Tyrosinase inhibitor synthesis
Protected resorcinol scaffold
Tyrosinase inhibition assay response
Regioisomer verification
Spectral fingerprinting
Identity confirmation against reference data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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